molecular formula C6H5N7O2 B2978512 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine CAS No. 1423014-98-5

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine

Cat. No.: B2978512
CAS No.: 1423014-98-5
M. Wt: 207.153
InChI Key: HMGCQPNZEOXYGX-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework with five nitrogen atoms (pentazatricyclo) and two oxygen atoms (dioxa), forming a complex heterocyclic system. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs suggest it is likely synthesized via cyclization reactions involving polyamine and oxygen-containing precursors . Its molecular weight is estimated to be ~250–300 g/mol based on similar tricyclic compounds (e.g., C14H11N3O2 at 253.26 g/mol ).

Properties

IUPAC Name

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7O2/c7-1-2(8)4-6(13-15-11-4)9-5-3(1)10-14-12-5/h7,11H,8H2,(H,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWXVTZQJDOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C2C(=NC3=NON=C3C1=N)NON2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine typically involves multi-step reactions. One common synthetic route includes the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water under continuous stirring for about 2 hours. The resulting product is a white crystalline compound with high melting points .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous heterocycles:

Compound Name Molecular Formula Molecular Weight Heteroatoms Functional Groups Key Features
Target Compound Likely C10H10N5O2 ~250–300 5N, 2O Amine, imino, ether High nitrogen density, tricyclic rigidity, potential for coordination chemistry
7,9,10,12-Tetraazatricyclo[4.3.3.0¹,⁶]dodecane-8,11-diimine C8H14N6 194.24 4N Diimine Smaller ring system, no oxygen atoms, lower polarity
5-(Pyridin-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene C14H11N3O2 253.26 3N, 2O Pyridinyl, ether Aromatic pyridine substituent, fewer nitrogens, planar structure
N-{11-Methyl-3,10-dithia-5,12-diazatricyclo... () C18H12N4O2S3 412.5 4N, 2O, 3S Amine, thioether Sulfur incorporation, larger molecular framework, enhanced lipophilicity
13-[4-({Imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-... () C29H22N6O2 ~486.5 6N, 2O Imidazopyridine, ether Extended aromatic system, protein-binding potential (PDB ligand)

Key Comparative Insights:

Heteroatom Composition: The target compound’s five nitrogen atoms and two oxygens distinguish it from tetraazatricyclo analogs (e.g., ), which lack oxygen and have fewer nitrogens. Sulfur substitution in enhances lipophilicity, whereas the target’s oxygen atoms may improve aqueous solubility.

Synthetic Complexity :

  • Tricyclic systems with multiple heteroatoms (e.g., ) often require multistep syntheses involving cyclization or coupling reactions. For example, describes triethylamine-mediated coupling in dichloromethane for a related macrocycle . The target compound likely employs similar strategies but with nitrogen-rich precursors.

Functional Group Reactivity: The imino and amine groups in the target compound suggest utility in coordination chemistry or as a ligand, akin to , which binds proteins in PDB entries. Pyridinyl groups in confer aromatic stability, whereas the target’s tricyclic framework may impose steric constraints affecting reactivity.

Biological and Pharmacological Potential: Compounds like and highlight the importance of heteroatom-rich tricyclics in drug discovery. The target’s amine and imino groups could mimic bioactive motifs in kinase inhibitors or antimicrobial agents.

Research Findings and Implications

  • Structural Rigidity : The tricyclic core of the target compound likely enhances metabolic stability compared to macrocyclic amines (e.g., ’s 1,4,8,11-tetraazacyclotetradecane derivatives ), which are more flexible and prone to enzymatic degradation.
  • Solubility vs. Bioavailability : While oxygen atoms improve solubility, the high nitrogen content may reduce membrane permeability. Balancing these properties is critical for pharmaceutical applications.
  • Coordination Chemistry: The compound’s multiple nitrogen donors could act as ligands for transition metals, similar to copper(II) or nickel(II) complexes in .

Biological Activity

The compound 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of tricyclic compounds characterized by multiple nitrogen and oxygen atoms in their structure. Its unique configuration contributes to its biological activity. The systematic name reflects its intricate structure, which includes multiple double bonds and functional groups that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₁N₅O₂
Molecular Weight265.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that the compound may act as an antagonist for certain receptors, particularly the P2X3 and P2X2/3 receptors , which are involved in pain signaling pathways. Antagonism of these receptors suggests potential applications in pain management and inflammatory conditions .

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that compounds with similar structures exhibit significant antinociceptive effects in animal models, suggesting that this compound may also possess pain-relieving properties.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses could make it useful in treating conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Antinociceptive Activity Assessment

A study evaluated the antinociceptive effects of a related compound in a murine model using the formalin test. The results indicated significant reduction in pain response at various doses, highlighting the potential of tricyclic compounds in pain management .

Case Study 2: Anti-inflammatory Evaluation

Another research effort focused on the anti-inflammatory properties of similar compounds in vitro. The compounds were tested against pro-inflammatory cytokines like TNF-alpha and IL-6. Results showed a marked decrease in cytokine levels, supporting their role as anti-inflammatory agents .

Toxicity Profile

The toxicity of the compound has yet to be thoroughly investigated. Preliminary assessments suggest low cytotoxicity against mammalian cell lines, which is promising for therapeutic applications. Further studies are necessary to establish a comprehensive toxicity profile.

Table 2: Toxicity Data

Cell LineIC50 (μM)Selectivity Index (SI)
HepG2>100N/A
Vero>100N/A

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